![molecular formula C11H6ClNO4 B2647530 4-chloro-3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid CAS No. 196865-76-6](/img/structure/B2647530.png)
4-chloro-3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid
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Description
“4-chloro-3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid” is a useful research compound. Its molecular formula is C15H14N2O4 and its molecular weight is 286.28 g/mol .
Synthesis Analysis
The synthesis pathway for this compound involves the reaction of 2,5-dioxopyrrolidine with 4-aminobenzoic acid in the presence of a coupling agent to form the intermediate, which is then reduced to the final product using a reducing agent. Additionally, it has been synthesized and characterized by elemental analysis and spectral studies .
Molecular Structure Analysis
The molecular structure of this compound has been studied using density functional theory (DFT) optimized structures at the B3LYP/6–311G (d,p) and 6–31++G (d,p) levels .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the reaction of 2,5-dioxopyrrolidine with 4-aminobenzoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the intermediate, which is then reduced to the final product using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular formula of C11H6ClNO4 and a molecular weight of 251.62 .
Scientific Research Applications
Synthesis of Organotin (IV) Complexes
The compound can be used to synthesize organotin (IV) complexes with methyl-, n-butyl-, phenyl-, benzyl-, and octyl-tin . These complexes have been characterized by elemental analysis and spectral studies .
Biological Applications
The organotin (IV) complexes synthesized using this compound have been tested against different bacteria and fungi to determine their toxicity . The LD50 data was also calculated using the Brine Shrimp method .
Synthesis of Benzenesulfonamide Derivatives
The compound can react with 4-aminobenzenesulfonamide and maleic anhydride to produce 4-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)benzenesulfonamide . This derivative can further react with secondary amines to form more complex compounds .
Antimicrobial Potential
Some derivatives of the compound, such as compounds 1a and 1b, have shown good antimicrobial potential .
Inhibitory Activity Against Proteins
Derivatives of the compound have shown selective inhibitory activity against various proteins, such as the membrane enzyme cyclooxygenase, which is produced during the biosynthesis of prostaglandin .
Antitumor Activity
Some derivatives of the compound have shown evidence of antitumor activity . For example, succinimides synthesized from the compound have shown high antitumor activity .
properties
IUPAC Name |
4-chloro-3-(2,5-dioxopyrrol-1-yl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClNO4/c12-7-2-1-6(11(16)17)5-8(7)13-9(14)3-4-10(13)15/h1-5H,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTMGIPYXOVMOCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)N2C(=O)C=CC2=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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